molecular formula C5H5LiN2O3 B2737374 Lithium(1+) ion 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate CAS No. 1384430-48-1

Lithium(1+) ion 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate

Cat. No.: B2737374
CAS No.: 1384430-48-1
M. Wt: 148.05
InChI Key: AMOPLENCEUBOKI-UHFFFAOYSA-M
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Description

Lithium(1+) ion 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate is a chemical compound that combines lithium ions with a derivative of oxadiazole Oxadiazoles are a class of heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) ion 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate typically involves the reaction of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and crystallization. The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Water or a mixture of water and ethanol

    Reaction Time: 2-4 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves:

    Reactants: 5-methyl-1,3,4-oxadiazole-2-carboxylic acid and lithium hydroxide

    Catalysts: None required

    Purification: Crystallization and filtration

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The oxadiazole ring can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The methyl group on the oxadiazole ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic medium

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst

Major Products

    Oxidation: Oxadiazole oxides

    Reduction: Amino derivatives

    Substitution: Halogenated oxadiazole derivatives

Scientific Research Applications

Lithium(1+) ion 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an anti-inflammatory and antimicrobial agent.

    Medicine: Explored for its potential use in drug development, particularly for its anti-cancer properties.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Lithium(1+) ion 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes and interfere with cellular processes. The oxadiazole ring is known to interact with nucleic acids and proteins, leading to its biological effects. The lithium ion can modulate neurotransmitter release and signal transduction pathways, contributing to its medicinal properties.

Comparison with Similar Compounds

Similar Compounds

  • Lithium(1+) ion 2-(3-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-yl)acetate
  • Lithium(1+) ion 3-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)propanoate

Uniqueness

Lithium(1+) ion 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate is unique due to the presence of the 5-methyl group on the oxadiazole ring, which can influence its reactivity and biological activity. This structural feature can enhance its stability and make it a more potent compound in various applications compared to its analogs.

Properties

IUPAC Name

lithium;2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3.Li/c1-3-6-7-4(10-3)2-5(8)9;/h2H2,1H3,(H,8,9);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMOPLENCEUBOKI-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1=NN=C(O1)CC(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5LiN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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